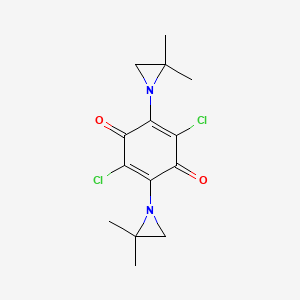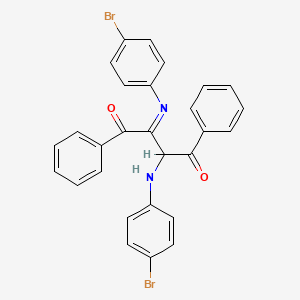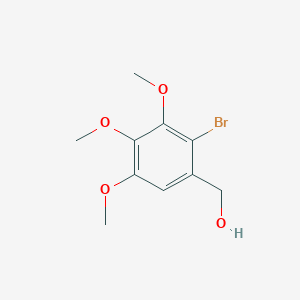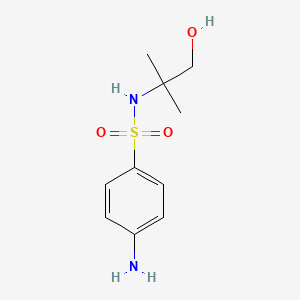
4-Amino-N-(1-hydroxy-2-methylpropan-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(1-hydroxy-2-methyl-propan-2-yl)benzenesulfonamide is a chemical compound with a complex structure that includes an amino group, a hydroxy group, and a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(1-hydroxy-2-methyl-propan-2-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-hydroxy-2-methyl-propan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-(1-hydroxy-2-methyl-propan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-amino-N-(1-hydroxy-2-methyl-propan-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent with antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-amino-N-(1-hydroxy-2-methyl-propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-N-(1-hydroxy-2-methyl-propan-2-yl)benzenesulfonamide: shares structural similarities with other sulfonamide compounds, such as:
Uniqueness
The uniqueness of 4-amino-N-(1-hydroxy-2-methyl-propan-2-yl)benzenesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy and amino groups contribute to its reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
7467-39-2 |
|---|---|
Fórmula molecular |
C10H16N2O3S |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
4-amino-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,7-13)12-16(14,15)9-5-3-8(11)4-6-9/h3-6,12-13H,7,11H2,1-2H3 |
Clave InChI |
BUJJHERZCLCAMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NS(=O)(=O)C1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


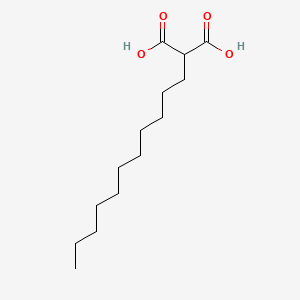
![[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate](/img/structure/B13998347.png)
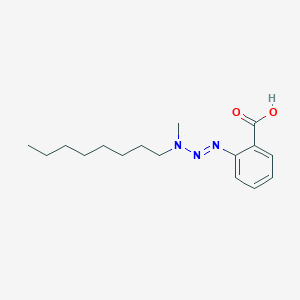
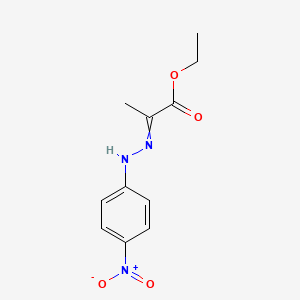
![3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B13998361.png)

![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)
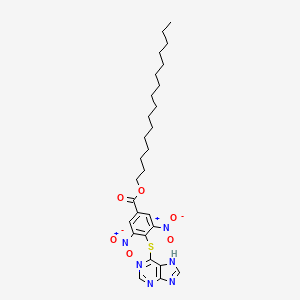
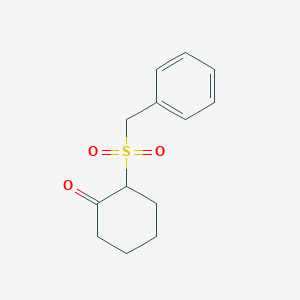
![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)
